molecular formula C18H17N3OS B3129580 Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether CAS No. 339102-46-4

Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether

Cat. No.: B3129580
CAS No.: 339102-46-4
M. Wt: 323.4 g/mol
InChI Key: CIFVZCKSACVWHS-UHFFFAOYSA-N
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Description

Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of 4-methylphenyl hydrazine with a suitable aldehyde to form the corresponding hydrazone. This intermediate is then cyclized with a thiol reagent under acidic conditions to yield the triazine ring. The final step involves the etherification of the phenyl group with methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydrotriazine derivatives.

    Substitution: The phenyl ether moiety can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazine derivatives, and various substituted phenyl ethers, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular processes. Additionally, the phenyl ether moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[6-methyl-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether
  • Methyl 4-{[6-methyl-3-(4-fluorophenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether
  • Methyl 4-{[6-methyl-3-(4-nitrophenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether

Uniqueness

Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether is unique due to its specific substitution pattern on the triazine ring and the presence of the methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)sulfanyl-6-methyl-3-(4-methylphenyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12-4-6-14(7-5-12)17-19-18(13(2)20-21-17)23-16-10-8-15(22-3)9-11-16/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFVZCKSACVWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N=N2)C)SC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether
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Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether
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Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether
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Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether
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Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether
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Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether

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